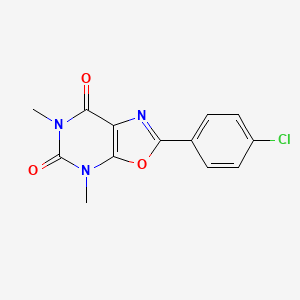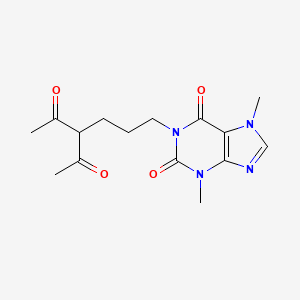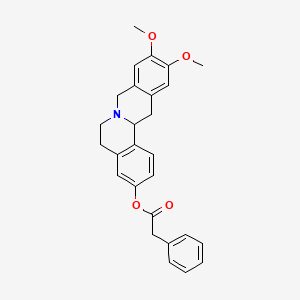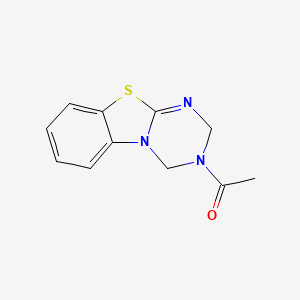
Cytidine, 2',3'-didehydro-2',3'-dideoxy-3'-fluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cytidine, 2’,3’-didehydro-2’,3’-dideoxy-3’-fluoro- is a synthetic nucleoside analogue. It is structurally similar to natural cytidine but has modifications at the 2’ and 3’ positions, which include the removal of hydroxyl groups and the addition of a fluorine atom. These modifications confer unique properties to the compound, making it a valuable tool in antiviral research and therapy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cytidine, 2’,3’-didehydro-2’,3’-dideoxy-3’-fluoro- typically involves multiple steps, starting from a suitable sugar precursor. The key steps include:
Glycosylation: The sugar precursor is glycosylated with a protected cytosine base.
Deprotection: Protective groups are removed to yield the intermediate nucleoside.
Fluorination: The intermediate is then fluorinated at the 3’ position using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Dehydration: The final step involves the removal of hydroxyl groups at the 2’ and 3’ positions to form the didehydro-dideoxy structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Cytidine, 2’,3’-didehydro-2’,3’-dideoxy-3’-fluoro- undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under specific conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: It can undergo hydrolysis to yield the corresponding cytosine base and sugar moiety.
Common Reagents and Conditions
Fluorinating Agents: Diethylaminosulfur trifluoride (DAST) is commonly used for fluorination.
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation.
Reducing Agents: Sodium borohydride (NaBH4) is often used for reduction reactions.
Major Products Formed
The major products formed from these reactions include various fluorinated cytidine derivatives, which can be further modified for specific applications.
Wissenschaftliche Forschungsanwendungen
Cytidine, 2’,3’-didehydro-2’,3’-dideoxy-3’-fluoro- has several scientific research applications:
Antiviral Research: It is used as an antiviral agent, particularly against HIV and hepatitis B virus (HBV).
Cancer Research: The compound is also investigated for its potential use in cancer therapy, where it can inhibit the proliferation of cancer cells by interfering with DNA synthesis.
Biochemical Studies: It serves as a valuable tool in studying the mechanisms of nucleoside analogues and their interactions with enzymes such as reverse transcriptase.
Wirkmechanismus
The mechanism of action of Cytidine, 2’,3’-didehydro-2’,3’-dideoxy-3’-fluoro- involves its incorporation into the growing DNA chain during viral replication. Once incorporated, it acts as a chain terminator, preventing further elongation of the DNA strand. This inhibition of DNA synthesis effectively halts viral replication . The compound targets viral reverse transcriptase and other key enzymes involved in DNA synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’,3’-Dideoxycytidine (ddC): Lacks the fluorine atom but has similar antiviral properties.
2’,3’-Didehydro-2’,3’-dideoxycytidine (D4C): Similar structure but without the fluorine substitution.
5-Fluorocytidine: Contains a fluorine atom at the 5-position instead of the 3’-position.
Uniqueness
Cytidine, 2’,3’-didehydro-2’,3’-dideoxy-3’-fluoro- is unique due to the presence of the fluorine atom at the 3’ position, which enhances its stability and antiviral potency. This modification allows for more efficient incorporation into viral DNA and better resistance to enzymatic degradation .
Eigenschaften
CAS-Nummer |
125362-05-2 |
|---|---|
Molekularformel |
C9H10FN3O3 |
Molekulargewicht |
227.19 g/mol |
IUPAC-Name |
4-amino-1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H10FN3O3/c10-5-3-8(16-6(5)4-14)13-2-1-7(11)12-9(13)15/h1-3,6,8,14H,4H2,(H2,11,12,15)/t6-,8-/m1/s1 |
InChI-Schlüssel |
MEVXHGRLPDLNHY-HTRCEHHLSA-N |
Isomerische SMILES |
C1=CN(C(=O)N=C1N)[C@H]2C=C([C@H](O2)CO)F |
Kanonische SMILES |
C1=CN(C(=O)N=C1N)C2C=C(C(O2)CO)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-3-azabicyclo[3.2.0]hept-2-en-4-one](/img/structure/B12791433.png)
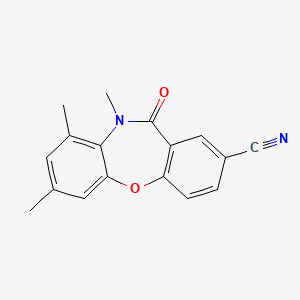

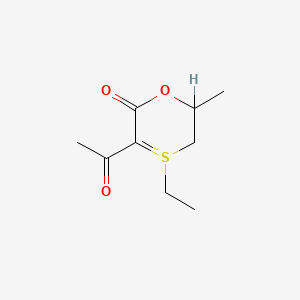
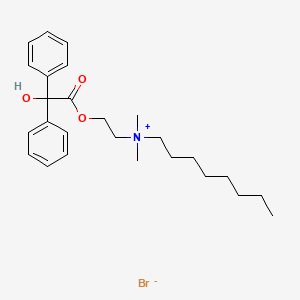
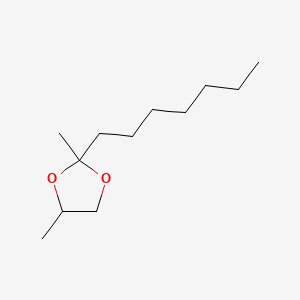

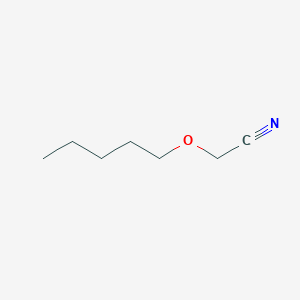
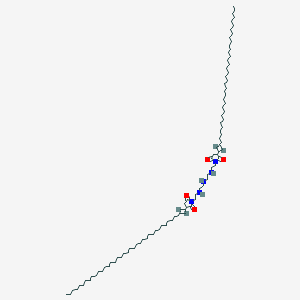
![1-(2,3-Dihydropyrrolo[3,2-b]quinolin-1-yl)ethanone](/img/structure/B12791489.png)
